molecular formula C8H16ClNO B6197322 rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride CAS No. 2679951-11-0

rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride

Cat. No.: B6197322
CAS No.: 2679951-11-0
M. Wt: 177.7
InChI Key:
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Description

rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride: is a chemical compound that features a bicyclic structure, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure followed by the introduction of the hydroxylamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, affecting various biochemical pathways. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

  • rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}amine hydrochloride
  • rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}nitroso hydrochloride

Comparison: Compared to similar compounds, rac-O-{[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methyl}hydroxylamine hydrochloride is unique due to its specific functional group, which allows it to participate in a wider range of chemical reactions. Its bicyclic structure also provides distinct steric and electronic properties, making it valuable for various research applications.

Properties

CAS No.

2679951-11-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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